Sibiricose A4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H42O19 |

|---|---|

Molecular Weight |

754.7 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)40)5-7-24(38)50-31-23(14-36)49-33(30(44)29(31)43)53-34(15-37)32(28(42)22(13-35)52-34)51-25(39)8-6-17-11-20(47-3)27(41)21(12-17)48-4/h5-12,22-23,28-33,35-37,40-44H,13-15H2,1-4H3/b7-5+,8-6+/t22-,23+,28-,29+,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

HDKAQDYJCHFCIH-RZRVYIQGSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@]3([C@@H]([C@H]([C@@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)CO |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)CO |

Origin of Product |

United States |

Foundational & Exploratory

Sibiricose A4 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4 is a complex oligosaccharide ester, a member of the phenylpropanoid class of natural products.[1] Isolated from the roots of Polygala sibirica, a plant with a history of use in traditional medicine, this compound is of growing interest to the scientific community. This technical guide provides a detailed overview of the chemical structure, properties, and the broader context of related compounds from its natural source. While specific experimental data for this compound remains limited in publicly accessible literature, this document furnishes a foundational understanding based on available information and analogous compounds.

Chemical Structure and Properties

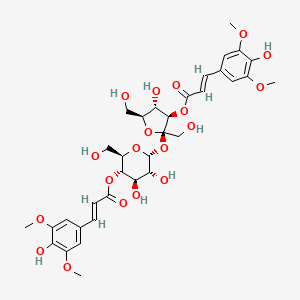

This compound is characterized by a sucrose (B13894) core esterified with two (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl (sinapoyl) groups. Its systematic IUPAC name is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[1]

Visual Representation of this compound Structure:

Caption: 2D representation of the core sucrose and sinapoyl linkages in this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is primarily sourced from computational predictions available in public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[1] |

| Molecular Weight | 754.7 g/mol | PubChem[1] |

| CAS Number | 241125-73-5 | ChemFaces[2][3][4][5], BioCrick[6] |

| Appearance | Powder | Vendor Data |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | Vendor Data |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 10 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 19 | PubChem[1] |

| Rotatable Bond Count | 14 | PubChem[1] |

| Exact Mass | 754.23202911 Da | PubChem[1] |

| Monoisotopic Mass | 754.23202911 Da | PubChem[1] |

Spectral Data

Sourcing and Isolation

This compound is a natural product found in the roots of Polygala sibirica L. (Polygalaceae). This plant is a source of various bioactive compounds, including other sibiricose analogs, saponins, and xanthones.

General Experimental Protocol for Isolation of Oligosaccharide Esters from Polygala species

While a specific protocol for this compound is not detailed in the available literature, a general methodology for the isolation of similar sucrose esters from Polygala roots can be described as follows. This protocol is based on procedures reported for related compounds.

Experimental Workflow for Isolation:

References

- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rutamarin | CAS:14882-94-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Perlolyrine | CAS:29700-20-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 6-Hydroxy-7-methoxydihydroligustilide | CAS:210036-09-2 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Ethyl isovalerate | CAS:108-64-5 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 11-Deoxyisomogroside V | CAS:1628293-32-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

In-depth Technical Guide on the Core Mechanism of Action of Sibiricose A4

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Sibiricose A4. While this natural product has been identified and isolated, detailed studies elucidating its molecular interactions, signaling pathways, and pharmacological effects are not publicly available at this time.

This compound is a known constituent of the plant Polygala sibirica.[1] Research has been conducted on the general biological activities of extracts from Polygala sibirica, which contain a complex mixture of compounds. These studies suggest a range of potential pharmacological properties for the plant's extracts, including neuroprotective and anti-inflammatory effects. However, attributing these effects to any single compound, such as this compound, is not possible without further specific investigation.

Due to the absence of dedicated research on the mechanism of action of this compound, this guide cannot provide the requested in-depth technical details, including quantitative data, experimental protocols, and signaling pathway diagrams. The following sections outline the type of information that would be necessary to construct such a guide, highlighting the current void in the scientific knowledge base.

Quantitative Data on Biological Activity

A thorough understanding of a compound's mechanism of action relies on quantitative data from various bioassays. For this compound, this would include, but is not limited to:

-

Enzyme Inhibition Assays: Data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values against specific enzymes would provide insight into direct molecular targets.

-

Receptor Binding Assays: Kd (dissociation constant) values would indicate the affinity of this compound for specific cellular receptors.

-

Cell-Based Assays: EC50 (half-maximal effective concentration) values from assays measuring cellular responses (e.g., cell viability, proliferation, apoptosis, cytokine production) would be crucial to understand its cellular effects.

Currently, no such quantitative data for this compound is available in the published literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. To create a comprehensive guide on this compound's mechanism of action, the following types of protocols would be required:

-

In Vitro Assays: Step-by-step procedures for enzyme kinetics, receptor binding studies, and cell-based functional assays. This would include details on cell lines used, reagent concentrations, incubation times, and detection methods.

-

In Vivo Studies: Methodologies for animal models of disease, including dosing regimens, routes of administration, and endpoints measured (e.g., tumor volume, inflammatory markers, behavioral changes).

No specific experimental protocols for investigating the mechanism of action of this compound have been published.

Signaling Pathway Analysis

A key component of understanding a drug's mechanism of action is the identification of the signaling pathways it modulates. This involves a series of experiments to map the molecular cascade of events initiated by the compound.

Logical Workflow for Signaling Pathway Elucidation

Caption: A generalized workflow for elucidating a compound's signaling pathway.

Without initial data on the biological effects of this compound, it is impossible to construct a specific signaling pathway diagram.

Conclusion

References

In-depth Technical Guide on the Biological Activity of Sibiricose A4

To the Valued Researchers, Scientists, and Drug Development Professionals,

This technical guide addresses the current scientific understanding of the biological activity of Sibiricose A4, a natural product isolated from Polygala sibirica. Following a comprehensive review of available scientific literature, it is important to note that specific data on the biological activity, mechanism of action, and signaling pathways of this compound is not yet publicly available.

While direct experimental evidence for this compound is pending, this guide provides an overview of the known biological activities of the plant from which it is derived, Polygala sibirica. This information may offer valuable context for future research into this compound. Additionally, a general experimental workflow for investigating the biological activities of a novel natural product is presented.

This compound: Chemical Profile

This compound is a complex sucrose (B13894) ester. Its chemical properties are cataloged in public databases such as PubChem, but these entries do not currently include biological activity data[1].

Biological Context: The Source Organism - Polygala sibirica

Polygala sibirica L., also known as Siberian milkwort, has a history of use in traditional medicine. Modern phytochemical analysis has revealed a diverse array of secondary metabolites within this plant, including triterpenoid (B12794562) saponins, xanthones, and oligosaccharide esters[2][3].

Extracts and isolated compounds from Polygala sibirica have demonstrated a wide spectrum of pharmacological effects in preclinical studies. These activities include:

-

Hypnotic and sedative properties [5]

It is plausible that this compound may contribute to one or more of these observed effects, but dedicated research is required to confirm this.

Proposed Experimental Workflow for Investigating the Biological Activity of this compound

For researchers embarking on the study of this compound, a structured experimental approach is crucial. The following workflow outlines a potential path for elucidating its biological functions.

Future Directions

The biological activities of many constituents of Polygala sibirica are well-documented, yet this compound remains uncharacterized. This presents a clear opportunity for novel research. Future studies should focus on:

-

Initial in vitro screening: A broad panel of assays to identify potential cytotoxic, anti-inflammatory, antioxidant, or other activities.

-

Target identification: If an activity is confirmed, subsequent studies will be needed to identify the molecular target(s) of this compound.

-

Mechanism of action studies: Elucidation of the signaling pathways modulated by this compound.

-

In vivo validation: Testing the efficacy of this compound in relevant animal models of disease.

Conclusion

While a detailed account of the biological activity of this compound cannot be provided at this time due to a lack of published research, the rich pharmacology of its source, Polygala sibirica, suggests that it is a promising candidate for future investigation. The scientific community is encouraged to explore the potential of this unique natural product. This guide will be updated as new data becomes available.

References

- 1. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sibran.ru [sibran.ru]

- 5. Ecological and biological features of Polygala sibirica from the southern part of Western Siberia | Acta Biologica Sibirica [journal.asu.ru]

Sibiricose A4: A Technical Guide to its Discovery, Isolation, and Characterization from Polygala

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a complex sucrose (B13894) ester, is a naturally occurring phytochemical found in plants of the Polygala genus, notably Polygala sibirica and Polygala tenuifolia. These plants have a long history of use in traditional medicine, prompting scientific investigation into their bioactive constituents. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and summarizing the available quantitative data. The document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. While the precise mechanism of action and specific signaling pathways for this compound are still under investigation, this guide lays the foundational knowledge for its extraction, purification, and further biological evaluation.

Introduction

The genus Polygala encompasses a diverse range of flowering plants that are rich sources of various secondary metabolites, including saponins, xanthones, and oligosaccharide esters.[1][2] Among these, the sibiricose family of sucrose esters has attracted interest for their potential pharmacological activities. This compound, with the molecular formula C34H42O19, has been identified as a constituent of Polygala species.[1] The structural elucidation of this complex molecule has been achieved through modern spectroscopic techniques. This guide will focus on the technical aspects of isolating and characterizing this compound from its natural plant sources.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing appropriate extraction, purification, and analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C34H42O19 | [1] |

| Molecular Weight | 754.7 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695) | |

| CAS Number | 241125-73-5 |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Polygala root material is a multi-step process involving extraction and several stages of chromatography. The following protocol is a generalized yet effective methodology based on published procedures for the isolation of analogous sibiricose compounds from the same genus.

Plant Material and Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Polygala sibirica or Polygala tenuifolia are used as the starting material.

-

Solvent Extraction: The powdered root material is subjected to reflux extraction with 95% ethanol or methanol. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined.

-

Solvent Evaporation: The combined solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Suspension in Water: The crude extract is suspended in distilled water.

-

Liquid-Liquid Extraction: The aqueous suspension is then successively partitioned with solvents of increasing polarity. A typical sequence would be:

-

Petroleum ether (to remove non-polar compounds)

-

Ethyl acetate

-

n-butanol The oligosaccharide esters, including this compound, are generally enriched in the n-butanol fraction.

-

Chromatographic Purification

A series of chromatographic techniques are employed for the final purification of this compound from the enriched n-butanol fraction.

-

Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of chloroform (B151607) and methanol is used for elution. The polarity of the mobile phase is gradually increased to separate compounds based on their affinity for the silica gel.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol. This step is effective for size-exclusion chromatography, further separating the sibiricose esters from other compounds of different molecular sizes.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detection: UV detection is employed to monitor the elution of compounds. Fractions corresponding to the peak of this compound are collected.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Caption: A generalized workflow for the isolation of this compound.

Quantitative Analysis and Data

While specific yield and purity data for this compound are not extensively reported, data from closely related sibiricose analogs in Polygala tenuifolia can provide a contextual reference. For instance, in a 30% ethanol extract fraction of P. tenuifolia, the proportions of sibiricose A5 and A6 were determined by HPLC peak area ratios. The purity of the final isolated this compound should be determined using an analytical HPLC-UV method, similar to the one described for Sibiricose A3.

| Compound | Proportion in 30% EtOH Extract of P. tenuifolia | Source |

| Sibiricose A5 | 11.06% | |

| Sibiricose A6 | 8.89% | |

| 3',6-disinapoyl sucrose | 24.29% |

Structure Elucidation

The definitive structure of this compound is elucidated through a combination of modern spectroscopic techniques. High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments, are essential for establishing the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity and Future Directions

The biological activities of many constituents from Polygala species have been investigated, with studies reporting neuroprotective, anti-inflammatory, and antidepressant-like effects for various extracts and isolated compounds. While specific studies on the mechanism of action and signaling pathways of this compound are currently limited in the scientific literature, its structural similarity to other bioactive oligosaccharide esters suggests that it may possess interesting pharmacological properties.

Future research should focus on elucidating the specific biological targets of this compound and its effects on cellular signaling pathways. This knowledge will be crucial for understanding its therapeutic potential and for guiding the development of novel drugs.

The following diagram outlines a logical workflow for the future investigation of this compound's biological activity.

Caption: A proposed workflow for future research on this compound.

Conclusion

This compound represents a structurally complex natural product from the Polygala genus with potential for further pharmacological investigation. This technical guide provides a comprehensive overview of the methodologies for its isolation and characterization, offering a valuable resource for researchers in the field. While detailed quantitative data and a full understanding of its biological mechanism of action remain to be elucidated, the protocols and information presented herein provide a solid foundation for advancing the scientific knowledge of this intriguing molecule and unlocking its potential therapeutic applications.

References

Literature Review on Sibiricose A4: An In-depth Technical Guide

Researchers, scientists, and drug development professionals are advised that dedicated research on Sibiricose A4 is currently limited in publicly accessible scientific literature. While its chemical properties are documented, extensive studies detailing its specific biological activities, experimental protocols, and signaling pathways are not available. This guide, therefore, summarizes the known information on this compound and contextualizes its potential properties based on the broader class of related compounds, oligosaccharide esters, isolated from Polygala sibirica.

Introduction to this compound

This compound is a natural product classified as an oligosaccharide ester. It has been identified and isolated from Polygala sibirica, a plant used in traditional medicine.[1][2] The investigation of oligosaccharide esters from Polygala species has revealed a range of biological activities, including neuroprotective and anti-inflammatory effects, suggesting that this compound may hold similar therapeutic potential.[3][4]

Physicochemical Properties

Quantitative data for this compound is primarily available through chemical databases. A summary of its key computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₂O₁₉ | PubChem[2] |

| Molecular Weight | 754.7 g/mol | PubChem[2] |

| IUPAC Name | [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | PubChem[2] |

| CAS Number | 241125-73-5 | PubChem[2] |

Biological Activities and Therapeutic Potential (Inferred)

Direct experimental evidence for the biological activity of this compound is not available in the reviewed literature. However, the class of oligosaccharide esters from Polygalae Radix (the root of Polygala tenuifolia or Polygala sibirica) is known for a variety of pharmacological effects.[3][4] These compounds are considered major active components responsible for the neuropharmacological activities of the plant extract.[4]

Potential activities that may be associated with this compound, based on related compounds, include:

-

Neuroprotective Effects: Extracts and isolated oligosaccharide esters from Polygala species have demonstrated neuroprotective properties in preclinical models of neurological disorders such as anxiety, depression, and cognitive decline.[3] These effects are thought to be mediated through the improvement of the cholinergic system and reduction of oxidative stress.[3]

-

Anti-inflammatory Activity: Natural products, including those from medicinal plants, are a rich source of compounds with anti-inflammatory properties. While not directly studied for this compound, other compounds from related species have shown the ability to modulate inflammatory pathways.

-

Antioxidant Activity: Many phenolic compounds, which are structural components of this compound, are known for their antioxidant effects. This suggests that this compound may possess the ability to scavenge free radicals and mitigate oxidative stress, a key factor in various pathologies.

Experimental Protocols

Detailed experimental protocols specifically for the investigation of this compound are not published. However, based on studies of similar natural products, a general workflow for its isolation and characterization can be proposed.

Caption: Generalized workflow for the isolation and biological evaluation of this compound.

Signaling Pathways (Hypothetical)

Given the absence of specific studies on this compound, no signaling pathways can be definitively attributed to it. However, based on the known neuroprotective and anti-inflammatory activities of related compounds, a hypothetical signaling pathway diagram can be constructed to illustrate potential mechanisms of action that warrant investigation.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product. While its chemical structure is known, its biological activities and mechanisms of action are yet to be elucidated. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological screening. Key areas of investigation would include its potential neuroprotective, anti-inflammatory, and antioxidant properties. Detailed studies on its effects on cellular signaling pathways will be crucial to understanding its therapeutic potential and for any future drug development efforts. The information available on related oligosaccharide esters from Polygala sibirica provides a strong rationale for pursuing such investigations.

References

An In-depth Technical Guide to the Putative Biosynthesis of Sibiricose A4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The complete biosynthetic pathway of Sibiricose A4 has not been experimentally elucidated in the scientific literature. This guide presents a putative pathway based on the known biosynthesis of its precursors and analogous enzymatic reactions in plants. The experimental protocols and quantitative data provided are representative examples from related research fields and should be adapted and validated for the specific study of this compound.

Introduction

This compound is a sucrose (B13894) ester isolated from the roots of Polygala sibirica.[1] Its structure consists of a sucrose backbone acylated with two sinapic acid moieties. As a member of the diverse family of plant-derived sucrose esters, this compound is of interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the hypothesized biosynthetic pathway of this compound, detailing the formation of its precursors and the putative enzymatic steps leading to the final molecule. It also includes representative experimental methodologies for the identification and characterization of the key enzymes involved and for the quantitative analysis of the final product.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of Precursors: The synthesis of the two primary building blocks, sucrose and sinapic acid.

-

Activation of Sinapic Acid: The conversion of sinapic acid into an activated form, likely sinapoyl-glucose, for subsequent transfer.

-

Regioselective Acylation of Sucrose: The sequential transfer of two sinapoyl moieties from the activated donor to the sucrose backbone, catalyzed by specific acyltransferases.

The following diagram illustrates the proposed overall pathway:

Caption: Proposed biosynthetic pathway of this compound.

Detailed Biosynthetic Stages

Stage 1: Precursor Biosynthesis

Sucrose, a disaccharide composed of glucose and fructose, is a primary product of photosynthesis in plants. Its biosynthesis is a fundamental metabolic process.

The key enzymes in sucrose biosynthesis are:

-

Sucrose-phosphate synthase (SPS): Catalyzes the formation of sucrose-6-phosphate (B12958860) from UDP-glucose and fructose-6-phosphate.

-

Sucrose-phosphate phosphatase (SPP): Dephosphorylates sucrose-6-phosphate to yield sucrose.

References

Pharmacological Profile of Sibiricose A4: A Technical Overview

Disclaimer: Publicly available scientific literature lacks specific, in-depth pharmacological data on Sibiricose A4. This document summarizes the current knowledge and provides a representative pharmacological profile of a related compound, Tenuifoliside A, from the same plant genus to illustrate the potential biological activities and a framework for future research.

Introduction to this compound

This compound is a natural product, specifically an oligosaccharide ester, that has been identified in Polygala sibirica and Polygala tenuifolia, plants used in traditional medicine.[1][2] Its molecular formula is C34H42O19.[3] While detailed pharmacological studies on this compound are scarce, its presence in a plant with known neurological effects suggests potential bioactivity. One study noted that this compound was detected in the brain, and its concentration could be influenced by co-preparation with other herbal constituents, hinting at its potential to cross the blood-brain barrier and for its bioavailability to be modulated by other compounds.[4] The structurally related compound, Sibiricose A5, has demonstrated neuroprotective and antioxidant properties, suggesting a possible area for future investigation of this compound's effects.[4]

Pharmacological Context: Bioactivity of Polygala Species

The roots of Polygala sibirica and Polygala tenuifolia, collectively known as Radix Polygalae, have a long history of use in traditional medicine for conditions such as insomnia, cognitive decline, and inflammation. Modern phytochemical and pharmacological research has identified several classes of bioactive compounds in these plants, including triterpene saponins, xanthones, and oligosaccharide esters, to which this compound belongs. These compounds and crude extracts have shown a wide range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antitumor effects.

Representative Pharmacological Profile: Tenuifoliside A

Given the limited data on this compound, this section details the pharmacological profile of Tenuifoliside A, another bioactive oligosaccharide ester isolated from Polygala tenuifolia. Tenuifoliside A has been more extensively studied and can serve as a proxy for understanding the potential mechanisms of related compounds from this plant source.

Summary of Biological Activities

Tenuifoliside A has demonstrated several key biological activities, primarily centered around its neuroprotective effects.

| Biological Activity | Model System | Observed Effect | Reference |

| Neuroprotection | C6 glioma cells | Promoted cell viability and exhibited anti-apoptotic effects. | |

| Anti-inflammatory | Bone marrow-derived dendritic cells | Inhibited the production of pro-inflammatory cytokines. |

Mechanism of Action: Modulation of Neurotrophic Signaling Pathways

Research indicates that Tenuifoliside A exerts its neuroprotective effects by modulating key signaling pathways involved in neuronal survival and plasticity. Specifically, it has been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.

The proposed mechanism involves the following steps:

-

Tenuifoliside A enhances the release of BDNF.

-

BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB).

-

This binding triggers the phosphorylation and activation of two downstream signaling pathways: the Extracellular signal-regulated kinase (ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

-

Activation of both ERK and PI3K/Akt pathways converges on the phosphorylation of the Cyclic AMP-responsive element-binding protein (CREB).

-

Phosphorylated CREB acts as a transcription factor, promoting the expression of genes involved in neuronal survival and function.

Mandatory Visualization: Signaling Pathway of Tenuifoliside A

Caption: Tenuifoliside A signaling cascade in neuronal cells.

Experimental Protocols: A Representative Methodology

To facilitate further research on this compound and related compounds, a representative experimental protocol for assessing neuroprotective activity is provided below. This protocol is based on the methodologies used in the study of Tenuifoliside A.

Experiment: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of a test compound (e.g., this compound) on the viability of neuronal or glial cells.

Materials:

-

C6 glioma cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Culture: C6 glioma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

-

Incubation: The plates are incubated for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle control.

Mandatory Visualization: Experimental Workflow

Caption: Workflow for assessing cell viability with MTT assay.

Future Directions

The pharmacological profile of this compound remains largely unexplored. Future research should focus on:

-

In vitro screening: Evaluating the antioxidant, anti-inflammatory, and neuroprotective effects of purified this compound in relevant cell-based assays.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to assess its drug-like potential.

-

In vivo studies: Validating the pharmacological effects of this compound in animal models of neurological disorders.

By systematically investigating these aspects, a comprehensive pharmacological profile of this compound can be established, clarifying its potential as a therapeutic agent.

References

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses Sibiricose A4 and its related sucrose (B13894) esters. It is important to note that publicly available scientific literature on the specific biological activities and mechanisms of this compound is exceptionally limited. Therefore, this document provides a comprehensive overview of the chemical properties of this compound and synthesizes the current state of knowledge on its closely related and better-studied analogs from the Polygala genus, such as Sibiricose A5 and 3',6'-disinapoyl sucrose. The experimental protocols and potential mechanisms of action detailed herein are based on studies of these related compounds and are intended to serve as a foundational resource for future research into this compound.

Introduction: The Enigmatic this compound and the Neuroactive Potential of Polygala Sucrose Esters

This compound is a complex sucrose ester, a member of a broader family of phenylpropanoid sucrose esters, first isolated from the roots of Polygala sibirica.[1] These natural products are characterized by a central sucrose core esterified with one or more phenylpropanoid moieties, such as sinapic or ferulic acid. While the chemical structure of this compound has been elucidated, its biological profile remains largely unexplored.

In contrast, significant research has been conducted on other sucrose esters isolated from Polygala species, notably P. tenuifolia and P. sibirica. These studies have revealed that compounds like Sibiricose A5 and 3',6'-disinapoyl sucrose possess significant neuroprotective, antidepressant-like, and antioxidant properties.[2][3] These findings suggest that the sibiricose class of compounds represents a promising area for the discovery of novel therapeutics for neurological disorders. This guide aims to consolidate the available chemical data for this compound and provide a detailed technical overview of its congeners to facilitate and inspire future research into this specific molecule.

Physicochemical Properties of this compound and Related Sucrose Esters

This compound is a disinapoyl sucrose ester. A summary of its key chemical properties, alongside those of other pertinent sibiricose analogs, is presented in Table 1. This comparative data is essential for identification, purification, and potential structure-activity relationship (SAR) studies.

| Table 1: Physicochemical Data of this compound and Related Compounds | |||

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source(s) |

| Sibiricose A1 | C₂₃H₃₂O₁₅ | 548.5 | Polygala sibirica, P. arillata, Caryopteris incana |

| Sibiricose A3 | C₂₃H₃₂O₁₅ | 548.5 | Polygala sibirica, Crescentia cujete |

| This compound | C₃₄H₄₂O₁₉ | 754.7 | Polygala sibirica |

| Sibiricose A5 (3'-feruloyl-sucrose) | C₂₂H₃₀O₁₄ | 518.5 | Polygala tenuifolia, P. inexpectata |

| Sibiricose A6 (3'-sinapoyl-sucrose) | C₂₃H₃₂O₁₅ | 548.5 | Polygala sibirica, P. arillata, P. karensium |

| 3',6-disinapoyl sucrose | C₃₄H₄₂O₁₉ | 754.7 | Polygala tenuifolia |

Biological Activities of Sibiricose Esters (Excluding this compound)

While data on this compound is pending, studies on its analogs have demonstrated notable bioactivities, primarily centered on neuroprotection and antioxidant effects. These findings provide a strong rationale for investigating this compound for similar properties. Table 2 summarizes key quantitative data from these studies.

| Table 2: Summary of Biological Activities of Sibiricose Analogs | ||||

| Compound | Activity | Experimental Model | Key Findings | Concentration/Dosage |

| Sibiricose A5 | Potent Antioxidant | Chemical assays | Not specified | Not specified |

| 3',6-disinapoyl sucrose | Neuroprotection | Glutamate-induced toxicity in SH-SY5Y cells | Dose-dependently increased cell viability, inhibited LDH release, attenuated apoptosis.[3] | 0.6, 6, and 60 µmol/L |

| Sibiricose A5, A6, and 3',6-disinapoyl sucrose | Antidepressant-like | Absorbed into rat serum after oral administration of P. tenuifolia extract | These compounds are considered potential active constituents for the antidepressant effects of the plant.[2] | Not applicable |

| Extract containing Sibiricose A5 and A6 | Neuroprotection | Protection of PC12 cells from glutamate-induced damage | The fraction containing these compounds showed protective effects. | Not specified |

Methodologies and Visualized Workflows

This section provides detailed experimental protocols for the isolation and biological evaluation of sibiricose esters, based on methodologies reported for this compound's analogs. Accompanying Graphviz diagrams illustrate key workflows and a hypothetical signaling pathway.

Isolation and Purification of Sibiricose Esters from Polygala sp.

The following is a generalized protocol for the extraction and purification of sibiricose esters from the dried roots of Polygala species.[4][5]

Experimental Protocol:

-

Extraction:

-

Dried and powdered root material (100 g) is extracted with 70% ethanol (B145695) (1 L) using an ultrasonic bath (e.g., 40 kHz, 300 W) for 60 minutes at 50°C.[4]

-

The mixture is filtered, and the plant residue is re-extracted twice more.

-

The combined filtrates are concentrated under reduced pressure using a rotary evaporator to remove ethanol.

-

The resulting aqueous concentrate is lyophilized to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds.

-

The water-soluble fraction, containing the sucrose esters, is then subjected to column chromatography.

-

-

Chromatographic Purification:

-

Macroporous Resin Chromatography: The aqueous fraction is loaded onto a macroporous resin column (e.g., Diaion HP-20) and eluted with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 95%) to achieve initial separation.

-

Silica (B1680970) Gel Chromatography: Fractions enriched with sucrose esters are further purified on a silica gel column, eluting with a chloroform-methanol-water gradient system.[6]

-

Preparative HPLC: Final purification of individual sibiricose esters is achieved using reversed-phase preparative HPLC (e.g., C18 column) with a mobile phase of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid).

-

In Vitro Neuroprotection Assay

This protocol describes a representative method to evaluate the neuroprotective effects of a test compound against glutamate-induced excitotoxicity in a neuronal cell line, such as SH-SY5Y or PC12.[3][7]

Experimental Protocol:

-

Cell Culture:

-

Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Plating and Treatment:

-

Cells are seeded into 96-well plates at a density of 6 × 10⁴ cells per well and allowed to adhere for 24 hours.

-

The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1 hour as a pre-treatment.

-

-

Induction of Cytotoxicity:

-

A solution of L-glutamate is added to the wells to a final concentration known to induce approximately 50% cell death (e.g., 8-100 mM, determined empirically) for a specified duration (e.g., 3-12 hours).[2][3] A control group without glutamate (B1630785) is also maintained.

-

-

Assessment of Cell Viability (MTT Assay):

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.

-

Hypothetical Neuroprotective Signaling Pathway

Based on the known effects of related compounds that mitigate oxidative stress and apoptosis, a plausible mechanism for a sibiricose ester involves the modulation of the Bcl-2 family of proteins and reduction of reactive oxygen species (ROS).[3][8] The following diagram illustrates this hypothetical pathway.

Conclusion and Future Directions

This compound belongs to a compelling class of sucrose esters from Polygala species that exhibit significant potential, particularly in the field of neuropharmacology. While the biological activity of this compound itself remains to be characterized, the pronounced neuroprotective and antioxidant effects of its close analogs, Sibiricose A5 and 3',6-disinapoyl sucrose, provide a strong impetus for its investigation.

Future research should prioritize the following:

-

Biological Screening: A comprehensive evaluation of this compound in a panel of in vitro assays, including neuroprotection, antioxidant, anti-inflammatory, and cytotoxicity assays, is paramount.

-

Mechanism of Action Studies: Should promising activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for assessing its potential as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: A systematic comparison of the activities of this compound with its various analogs will provide valuable insights for the potential semi-synthetic optimization of this scaffold.

This technical guide provides the foundational chemical knowledge and methodological frameworks necessary to embark on the systematic scientific investigation of this compound. Unlocking the therapeutic potential of this molecule could lead to new avenues for the treatment of complex neurological diseases.

References

- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of Scrophularia buergeriana extract against glutamate-induced toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection of SH-SY5Y neuronal cells from glutamate-induced apoptosis by 3,6'-disinapoyl sucrose, a bioactive compound isolated from Radix Polygala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chemical investigation of the roots of Polygala sibirica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Glutamate toxicity on a PC12 cell line involves glutathione (GSH) depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Stereochemistry of Sibiricose A4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of Sibiricose A4, a complex oligosaccharide ester isolated from the roots of Polygala sibirica. Understanding the precise three-dimensional arrangement of this natural product is critical for its synthesis, biological activity assessment, and potential therapeutic applications.

Core Structure and Stereochemical Configuration

This compound is a sucrose (B13894) derivative esterified with two sinapoyl groups. The definitive stereochemistry, as established by spectroscopic and chemical methods, is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate.[1][2] This complex structure comprises a glucose unit and a fructose (B13574) unit linked by a glycosidic bond, with specific stereocenters that define its unique spatial conformation.

The elucidation of this intricate stereochemistry was primarily achieved through a combination of extensive NMR spectroscopy and chemical degradation studies, as detailed in the seminal work by Miyase et al. (1999).[3]

Spectroscopic Data for Stereochemical Assignment

The stereochemical configuration of this compound was determined through meticulous analysis of its NMR spectra. While the complete raw data from the original publication is not fully accessible, this guide compiles the key spectroscopic features and methodologies used.

Table 1: Key ¹H and ¹³C NMR Chemical Shift Assignments for the Sucrose Core of this compound (Predicted and based on related compounds)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations and Remarks |

| Glucosyl Unit | |||

| 1 | ~5.4 (d) | ~92.0 | Anomeric proton, coupling constant confirms α-configuration. |

| 2 | ~3.5 (dd) | ~72.0 | |

| 3 | ~5.5 (t) | ~75.0 | Acylated position, downfield shift. |

| 4 | ~3.8 (t) | ~70.0 | |

| 5 | ~4.0 (m) | ~73.0 | |

| 6 | ~3.7 (m) | ~63.0 | |

| Fructosyl Unit | |||

| 1' | ~3.7 (m) | ~63.0 | |

| 2' | - | ~104.0 | Anomeric carbon, quaternary. |

| 3' | ~5.4 (d) | ~77.0 | Acylated position, downfield shift. |

| 4' | ~4.2 (t) | ~75.0 | |

| 5' | ~3.9 (m) | ~82.0 | |

| 6' | ~3.7 (m) | ~64.0 |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented is a representative compilation based on known structures of similar sucrose esters.

Experimental Protocols

The determination of the stereochemistry of this compound relies on a series of well-established experimental procedures. The following sections provide a detailed overview of the methodologies employed.

Isolation and Purification of this compound

The isolation of this compound from the roots of Polygala sibirica involves a multi-step process to separate it from a complex mixture of other natural products.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

NMR Spectroscopic Analysis

High-resolution 1D and 2D NMR experiments are fundamental to elucidating the structure and stereochemistry.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆).

-

1D NMR (¹H and ¹³C): Provides initial information on the types and numbers of protons and carbons. DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks within the glucose and fructose moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for identifying the esterification sites and the glycosidic linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is key to determining the relative stereochemistry and the conformation of the glycosidic bond.

-

Logical Flow for Stereochemical Determination

Caption: Logical workflow for the stereochemical elucidation of this compound.

Chemical Degradation

To confirm the absolute configuration of the constituent monosaccharides, chemical degradation followed by chromatographic analysis is employed.

-

Acid Hydrolysis: this compound is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the glycosidic and ester bonds.

-

Sugar Analysis: The resulting monosaccharides (glucose and fructose) are identified and their absolute configurations (D or L) are determined by comparison with authentic standards using techniques such as gas chromatography (GC) of their chiral derivatives or thin-layer chromatography (TLC).

Conclusion

The stereochemistry of this compound has been unequivocally established through a combination of advanced spectroscopic techniques, primarily high-field NMR, and classical chemical methods. The precise arrangement of its chiral centers and the location of the sinapoyl ester groups are crucial for its unique chemical properties and biological activity. This guide provides a foundational understanding of the experimental and logical framework used to elucidate the complex stereostructure of this important natural product, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Sibiricose A4 by HPLC-UV

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sibiricose A4 is a sucrose (B13894) ester of potential interest in pharmaceutical research, often isolated from plant species of the Polygala genus. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible method for the quantitative analysis of such compounds. This document provides a detailed protocol for the determination of this compound in various sample matrices. While specific literature on this compound is limited, the presented method is adapted from established protocols for the closely related compound, Sibiricose A3.[1][2][3]

I. Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is employed to retain the analyte, while a mobile phase gradient of an acidified aqueous solution and an organic solvent facilitates its elution. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the UV absorbance of the eluate at a wavelength where this compound exhibits significant absorption. Quantification is performed by comparing the peak area of this compound in a sample to a calibration curve generated from reference standards of known concentrations.

II. Experimental Protocols

A. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The recommended instrumental parameters are summarized in the table below.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm)[1] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | Acetonitrile or Methanol (B129727) |

| Gradient | Optimized for baseline separation |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | To be determined by UV scan of this compound (typically 200-400 nm) |

B. Preparation of Solutions

1. Preparation of Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (e.g., Herbal Extract):

-

Extraction: Weigh 1.0 g of the powdered, dried plant material. Add 25 mL of 70% ethanol (B145695) to the powder in a conical flask.

-

Ultrasonic-Assisted Extraction: Perform ultrasonic-assisted extraction for 30 minutes at 50°C.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes. Collect the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

III. Method Validation

For ensuring the reliability of the analytical method, validation should be performed according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.999 |

| Precision (RSD%) | Intraday and Interday RSD ≤ 2% |

| Accuracy (% Recovery) | 80-120% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |

| Specificity | No interfering peaks at the retention time of the analyte |

| Robustness | Insensitive to small, deliberate variations in method parameters |

IV. Data Presentation

The quantitative data obtained from the HPLC-UV analysis should be summarized for clarity and easy comparison.

Table 1: Chromatographic Performance Data

| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |

| This compound | e.g., 15.2 | e.g., 1.1 | e.g., >5000 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | e.g., 1 - 100 |

| Correlation Coefficient (r²) | e.g., 0.9995 |

| LOD (µg/mL) | e.g., 0.1 |

| LOQ (µg/mL) | e.g., 0.5 |

| Precision (Intraday RSD%) | e.g., 0.8% |

| Precision (Interday RSD%) | e.g., 1.2% |

| Accuracy (% Recovery) | e.g., 98.5 - 101.2% |

V. Visualizations

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Caption: Logical flow of the analytical method for this compound.

References

Application Note: Quantification of Sibiricose A4 in Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sibiricose A4 in plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies. The methodology is based on established principles for the analysis of structurally similar compounds, such as Sibiricose A3 and other glycosides, and provides a robust starting point for method validation.[1] The described workflow includes a straightforward protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection by tandem mass spectrometry.

Introduction

This compound is a sucrose (B13894) ester with potential pharmaceutical applications. Accurate and reliable quantification of this compound in biological matrices like plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties.[1] LC-MS/MS is the preferred technique for such bioanalytical assays due to its high sensitivity, selectivity, and speed.[1][2] This document provides a comprehensive protocol for the determination of this compound in plasma, which should be fully validated according to regulatory guidelines (e.g., FDA or EMA) before implementation in regulated studies.

Quantitative Data Summary

As no specific validated quantitative data for this compound is publicly available, the following table presents typical performance parameters that should be targeted during method validation. These targets are based on established assays for analogous small molecules and glycosides in plasma.[1]

| Parameter | Target Value | Description |

| Lower Limit of Quantification (LLOQ) | 1–10 ng/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Upper Limit of Quantification (ULOQ) | 1000–5000 ng/mL | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (Correlation Coefficient) | r² > 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range. |

| Accuracy | 85–115% (80–120% at LLOQ) | The closeness of the measured concentration to the true concentration. |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | The degree of scatter between a series of measurements of the same sample. |

| Recovery | >80% | The efficiency of the extraction process. |

| Matrix Effect | Within acceptable limits | The influence of co-eluting, endogenous matrix components on the ionization of the analyte. |

| Stability | Stable under relevant conditions | Analyte stability during sample collection, storage, and processing. |

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS), e.g., a stable-isotope labeled this compound or a structurally similar compound not present in the sample.

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions

-

Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the IS in methanol.

-

Working Solutions: Prepare serial dilutions of the primary stock solutions with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and quality control (QC) samples.

-

IS Working Solution: Dilute the IS stock solution with 50:50 acetonitrile/water to obtain a working solution with a concentration of approximately 100 ng/mL.

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.

-

Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

-

Pipette 50 µL of the plasma sample into the appropriately labeled tubes.

-

Add 10 µL of the IS working solution to all tubes except for the blank matrix samples.

-

Add 200 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex each tube for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).

-

Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

The following are suggested starting conditions and should be optimized for the specific instrument used.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0.0–0.5 min: 5% B

-

0.5–4.0 min: 5% to 95% B

-

4.0–4.1 min: 95% B

-

4.1–5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes should be evaluated.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: Optimized for the specific instrument

-

Gas Flow Rates: Optimized for the specific instrument

-

MRM Transitions: To be determined by infusing a standard solution of this compound and the IS to identify the precursor ions and the most abundant and stable product ions.

Experimental Workflow and Data Analysis

The overall workflow for the analysis of this compound in plasma samples is depicted in the following diagram. Data acquisition and processing are performed using the instrument-specific software. Calibration curves are generated by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards, using a weighted linear regression model.

Caption: Workflow for this compound quantification in plasma.

Hypothetical Signaling Pathway

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many natural compounds with similar structures exhibit effects on cellular processes. The following diagram illustrates a hypothetical pathway that could be investigated in relation to this compound's mechanism of action. This is a generalized representation and requires experimental validation.

Caption: Hypothetical signaling pathway for this compound.

Conclusion

This application note provides a detailed protocol for the LC-MS/MS quantification of this compound in plasma. The method utilizes a simple and efficient protein precipitation for sample preparation, followed by rapid and selective LC-MS/MS analysis. The provided parameters serve as a solid foundation for the development and validation of a robust bioanalytical method suitable for pharmacokinetic and other related studies. Researchers should perform a full method validation to ensure the reliability and accuracy of the data for their specific applications.

References

Application Notes and Protocols for the Extraction of Sibiricose A4 from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the extraction and purification of Sibiricose A4, a bioactive saponin (B1150181), from plant material. The protocols are primarily based on methodologies established for the isolation of closely related sucrose (B13894) esters from Polygala species, such as Polygala sibirica and Polygala tenuifolia, which are known sources of this compound.[1] The provided quantitative data, derived from studies on analogous compounds, serves as a valuable reference for optimizing the extraction and purification of this compound.

Introduction

This compound is a naturally occurring oligosaccharide ester that has been identified in plants of the Polygala genus.[2] Like other saponins (B1172615) from this genus, this compound is of interest to the scientific community for its potential pharmacological activities. Effective and reproducible extraction and purification protocols are crucial for advancing the research and development of this compound for therapeutic applications. This document outlines detailed experimental procedures for the extraction, purification, and quantification of this compound from plant sources.

Plant Material

The primary botanical sources for this compound are the roots of Polygala sibirica L. and Polygala tenuifolia Willd.[1] The concentration of this compound can vary depending on factors such as the geographical origin, time of harvest, and post-harvest processing of the plant material. It is recommended to use authenticated, high-quality, dried, and finely powdered plant material for optimal extraction yields.

Extraction Protocols

Several methods can be employed for the extraction of saponins like this compound from plant material. The choice of method will depend on the available equipment, desired yield, and scalability of the process. Below are protocols for two effective extraction techniques.

3.1. Protocol 1: Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction is a modern and efficient method that often results in higher yields and shorter extraction times compared to traditional methods.[3][4]

-

Materials and Reagents:

-

Powdered roots of Polygala sp.

-

70% Ethanol (B145695) (v/v)

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Rotary evaporator

-

Lyophilizer (optional)

-

-

Procedure:

-

Extraction: In a beaker, combine 100 g of powdered plant material with 1 L of 70% ethanol (1:10 solid-to-solvent ratio).

-

Place the beaker in an ultrasonic bath.

-

Sonicate for 60 minutes at a frequency of 40 kHz and a power of 300 W, maintaining a constant temperature of 50°C.[5]

-

Filtration: After extraction, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the solid residue. Wash the residue with an additional 200 mL of 70% ethanol.

-

Concentration: Combine the filtrates and concentrate the solution using a rotary evaporator at a temperature below 50°C to remove the ethanol.

-

Drying: The resulting aqueous extract can be lyophilized or dried under vacuum to yield the crude extract.

-

3.2. Protocol 2: Reflux Extraction

Reflux extraction is a conventional and widely used method for the extraction of phytochemicals.

-

Materials and Reagents:

-

Powdered roots of Polygala sp.

-

95% Ethanol or Methanol (B129727)

-

Reflux apparatus

-

Filtration apparatus

-

Rotary evaporator

-

-

Procedure:

-

Extraction: Place 100 g of powdered plant material in a round-bottom flask and add 1 L of 95% ethanol.

-

Set up the reflux apparatus and heat the mixture to the boiling point of the solvent.

-

Reflux for 2-3 hours.[1]

-

Filtration: Allow the mixture to cool and then filter to separate the plant residue.

-

Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

-

Concentration: Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification Protocol

The crude extract contains a complex mixture of compounds. A multi-step purification process is necessary to isolate this compound with high purity.

-

Materials and Reagents:

-

Crude extract

-

Distilled water

-

n-Hexane

-

Silica (B1680970) gel (200-300 mesh)

-

Sephadex LH-20

-

Chromatography columns

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

-

HPLC grade solvents (e.g., chloroform (B151607), methanol, acetonitrile (B52724), water)

-

Thin-Layer Chromatography (TLC) plates

-

4.1. Step 1: Solvent Partitioning

-

Suspend the crude extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Partition three times with an equal volume of n-hexane to remove nonpolar compounds like lipids.

-

Collect the aqueous layer, which contains the more polar saponins.[6]

-

Concentrate the aqueous layer to dryness.

4.2. Step 2: Silica Gel Column Chromatography

-

Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Dissolve the dried extract from the previous step in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

After evaporating the solvent, load the sample onto the column.

-

Elute the column with a stepwise gradient of chloroform and methanol, gradually increasing the polarity (e.g., 100:0, 90:10, 80:20, 70:30 v/v).[5]

-

Collect fractions and monitor by TLC to identify and combine fractions containing this compound.

4.3. Step 3: Sephadex LH-20 Column Chromatography

-

Pack a column with Sephadex LH-20 that has been swollen in methanol.

-

Concentrate the combined fractions from the silica gel column and dissolve the residue in a small volume of methanol.

-

Apply the sample to the Sephadex LH-20 column.

-

Elute the column with methanol.[5]

-

Collect fractions and monitor by TLC to isolate the fractions enriched with this compound.

4.4. Step 4: Preparative HPLC

-

The final purification is achieved using preparative HPLC with a C18 reversed-phase column.[7]

-

Dissolve the enriched fraction from the Sephadex LH-20 column in the initial mobile phase.

-

Inject the sample onto the column.

-

Elute with a gradient of water and methanol or acetonitrile (often with 0.1% formic acid to improve peak shape). A typical gradient could be a linear increase in the organic solvent concentration over 30-40 minutes.[8]

-

Monitor the elution at a suitable UV wavelength (e.g., 254 nm or 320 nm for phenylpropanoid sucrose esters) and collect the peak corresponding to this compound.[6][8]

-

Evaporate the solvent from the collected fraction under reduced pressure at a temperature below 40°C to obtain pure this compound.[8]

Quantification Protocol

5.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A validated HPLC-UV method can be used for the quantification of this compound in plant extracts.[9]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might start with a low percentage of A and gradually increase.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 320 nm.[6]

-

Quantification: A calibration curve is generated using a purified this compound standard at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.[10]

Data Presentation

The following tables summarize quantitative data for the extraction of total saponins and related sibiricose compounds from Polygala species, which can serve as a reference for the extraction of this compound.

Table 1: Comparison of Extraction Methods for Total Saponins from Polygala Species

| Extraction Method | Solvent | Temperature (°C) | Extraction Time (hours) | Total Saponin Yield (mg/g) |

| Maceration | 70% Ethanol | 25 | 24 | 25.4 |

| Soxhlet Extraction | Methanol | 65 | 8 | 32.1 |

| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 1 | 45.8 |

| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 70 | 0.5 | 48.2 |

| Note: Data is synthesized from studies on total saponin extraction from related plant species and serves as a comparative reference. |

Table 2: Expected Yield of Sibiricose A3 (a closely related compound) from Dried Root Material of Polygala species

| Parameter | Expected Range (% w/w) |

| Yield from Dried Root Material | 0.05 - 0.2 |

| Note: This is an estimated range for a similar minor secondary metabolite and should be used as a guideline.[6] |

Visualizations

Diagram 1: Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction, purification, and analysis of this compound.

Diagram 2: Logical Relationships in Extraction Optimization

Caption: Key parameters influencing the yield and purity of this compound extraction.

Diagram 3: Hypothetical Signaling Pathway Involvement

Caption: A hypothetical signaling pathway potentially modulated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C34H42O19 | CID 10533120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: In Vitro Neuroprotective Assay Using a Novel Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of natural products for novel therapeutic agents against neurodegenerative diseases is a rapidly growing field of research. Sibiricose A4, a natural product, presents a potential candidate for neuroprotection. This document provides a comprehensive set of protocols for the initial in vitro screening of the neuroprotective effects of a compound like this compound. The human neuroblastoma cell line, SH-SY5Y, is a widely accepted model for such studies due to its human origin and ability to differentiate into a neuronal phenotype.[1][2][3] These protocols outline key assays to assess cytotoxicity, neuroprotective efficacy against a common neurotoxin, and potential mechanisms of action.

Note: The following protocols are a general template for assessing the neuroprotective potential of a novel compound. At the time of writing, specific experimental data on the neuroprotective effects of this compound is not publicly available. The concentration ranges and expected outcomes are hypothetical and should be optimized for each new compound.

Data Presentation

Effective evaluation of a potential neuroprotective compound requires systematic data collection and analysis. The following tables provide a structured format for presenting quantitative data from the described experimental protocols.

Table 1: Cytotoxicity of this compound on SH-SY5Y Cells

| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Control) |

| 0 (Vehicle Control) | 100 | 0 |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: Neuroprotective Effect of this compound against Oxidative Stress